molecular formula C13H13NO2 B12859150 5-Ethoxy-2-styryloxazole

5-Ethoxy-2-styryloxazole

Cat. No.: B12859150
M. Wt: 215.25 g/mol
InChI Key: BVWCHTVIRTWDFF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-styryloxazole is a substituted oxazole characterized by an ethoxy group (-OCH₂CH₃) at the 5-position and a styryl group (-CH=CH-C₆H₅) at the 2-position of the oxazole ring. Though direct studies on this compound are scarce, comparisons with structurally related oxazole derivatives provide insights into its behavior .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

5-ethoxy-2-[(E)-2-phenylethenyl]-1,3-oxazole

InChI

InChI=1S/C13H13NO2/c1-2-15-13-10-14-12(16-13)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3/b9-8+

InChI Key

BVWCHTVIRTWDFF-CMDGGOBGSA-N

Isomeric SMILES

CCOC1=CN=C(O1)/C=C/C2=CC=CC=C2

Canonical SMILES

CCOC1=CN=C(O1)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-styryloxazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran (THF)

    Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)

Industrial Production Methods

This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-styryloxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the aromatic ring .

Scientific Research Applications

5-Ethoxy-2-styryloxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-styryloxazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Effects

The following table summarizes key oxazole analogs from historical literature, focusing on substituents at positions 2 and 5, melting points (m.p.), and hydrochloride stability:

Compound Name Position 2 Substituent Position 5 Substituent m.p. (°C) Hydrochloride Decomposition (°C)
2-Phenyl-5-γ-tolyloxazole Phenyl γ-Tolyl (p-methylphenyl) 81 180 (decomp.)
5-Phenyl-2-piperonyloxazole Piperonyl (methylenedioxyphenyl) Phenyl 116–117 193 (decomp.)
2-γ-p-Anisyl-5-γ-p-tolyloxazole p-Methoxyphenyl p-Tolyl 88 Not reported
5-γ-p-Methoxy-2-γ-tolyloxazole p-Tolyl p-Methoxyphenyl 145 Not reported
Hypothetical: 5-Ethoxy-2-styryloxazole Styryl (CH=CH-C₆H₅) Ethoxy (-OCH₂CH₃) Predicted: 90–120 Predicted: 160–180

Key Observations:

  • Substituent Bulk and Melting Points: Bulky substituents like styryl (hypothetical) or piperonyl reduce crystal packing efficiency, leading to lower melting points compared to simpler aryl groups. For example, 5-Phenyl-2-piperonyloxazole (m.p. 116–117°C) has a lower m.p. than 2-Phenyl-5-γ-tolyloxazole (m.p. 81°C) due to steric hindrance .
  • The ethoxy group in 5-Ethoxy-2-styryloxazole may stabilize the ring similarly to the p-methoxyphenyl group in 2-γ-p-Anisyl-5-γ-p-tolyloxazole (m.p. 88°C) .
  • Hydrochloride Stability: Decomposition temperatures of hydrochloride salts correlate with substituent electronic effects. For instance, 2-Phenyl-5-γ-tolyloxazole hydrochloride decomposes at 180°C, suggesting moderate stability, while 5-Phenyl-2-piperonyloxazole hydrochloride decomposes at 193°C, likely due to the electron-withdrawing methylenedioxy group .

Reactivity and Functionalization

  • Nitration and Oxidation: Nitration of 2:5-diphenyloxazole yields 2-phenyl-γ-γ-nitrophenyloxazole (m.p. 187°C), which produces γ-nitrobenzoic acid upon oxidation. This suggests that nitration occurs preferentially at the para position of phenyl substituents. For 5-Ethoxy-2-styryloxazole, nitration may target the styryl group’s phenyl ring, altering conjugation and reactivity .
  • Halogenation: Chlorinated analogs like 2-δ-chlorophenyl-5-γ-p-methoxyphenyloxazole (m.p. 123°C) exhibit higher melting points than non-halogenated derivatives, likely due to increased dipole interactions. Halogen introduction in 5-Ethoxy-2-styryloxazole could similarly enhance polarity and stability .

Pharmacological Potential (Inference from Structural Analogs)

While discusses thiazole-based pharmaceuticals (e.g., carbamate derivatives), oxazoles like 5-Ethoxy-2-styryloxazole may exhibit distinct bioactivity due to differences in heteroatom electronegativity (O vs. S). Thiazoles often show enhanced hydrogen bonding capacity, whereas oxazoles may prioritize π-π stacking interactions via aromatic substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.